2-(1H-benzimidazol-2-ylthio)-N'-(3-ethoxy-2-hydroxybenzylidene)acetohydrazide
Overview
Description
2-(1H-benzimidazol-2-ylthio)-N'-(3-ethoxy-2-hydroxybenzylidene)acetohydrazide, also known as BETAH, is a potent and selective inhibitor of the enzyme dipeptidyl peptidase-IV (DPP-IV). DPP-IV is an important enzyme involved in the regulation of glucose metabolism and is a target for the treatment of type 2 diabetes mellitus. BETAH has been extensively studied for its potential therapeutic applications and is of great interest to the scientific community.
Mechanism of Action
The mechanism of action of 2-(1H-benzimidazol-2-ylthio)-N'-(3-ethoxy-2-hydroxybenzylidene)acetohydrazide involves the inhibition of DPP-IV, which is responsible for the degradation of GLP-1 and GIP. By inhibiting DPP-IV, 2-(1H-benzimidazol-2-ylthio)-N'-(3-ethoxy-2-hydroxybenzylidene)acetohydrazide increases the levels of these hormones, which in turn stimulate insulin secretion and lower blood glucose levels. 2-(1H-benzimidazol-2-ylthio)-N'-(3-ethoxy-2-hydroxybenzylidene)acetohydrazide has been shown to be highly selective for DPP-IV, with minimal off-target effects.
Biochemical and Physiological Effects:
2-(1H-benzimidazol-2-ylthio)-N'-(3-ethoxy-2-hydroxybenzylidene)acetohydrazide has been shown to have a number of biochemical and physiological effects, including a reduction in fasting blood glucose levels, an increase in insulin secretion, and an improvement in glucose tolerance. 2-(1H-benzimidazol-2-ylthio)-N'-(3-ethoxy-2-hydroxybenzylidene)acetohydrazide has also been shown to have a favorable safety profile, with no significant adverse effects reported in clinical trials.
Advantages and Limitations for Lab Experiments
One of the main advantages of 2-(1H-benzimidazol-2-ylthio)-N'-(3-ethoxy-2-hydroxybenzylidene)acetohydrazide for lab experiments is its potency and selectivity for DPP-IV, which allows for precise and specific targeting of this enzyme. However, one limitation of 2-(1H-benzimidazol-2-ylthio)-N'-(3-ethoxy-2-hydroxybenzylidene)acetohydrazide is its high cost, which may limit its use in some research settings.
Future Directions
There are several future directions for research on 2-(1H-benzimidazol-2-ylthio)-N'-(3-ethoxy-2-hydroxybenzylidene)acetohydrazide, including:
1. Further studies on the pharmacokinetics and pharmacodynamics of 2-(1H-benzimidazol-2-ylthio)-N'-(3-ethoxy-2-hydroxybenzylidene)acetohydrazide, including its metabolism, distribution, and elimination from the body.
2. Investigation of the potential therapeutic applications of 2-(1H-benzimidazol-2-ylthio)-N'-(3-ethoxy-2-hydroxybenzylidene)acetohydrazide in other diseases, such as cancer and inflammatory disorders.
3. Development of more cost-effective synthesis methods for 2-(1H-benzimidazol-2-ylthio)-N'-(3-ethoxy-2-hydroxybenzylidene)acetohydrazide, which would make it more accessible for research and clinical use.
4. Exploration of the potential synergistic effects of 2-(1H-benzimidazol-2-ylthio)-N'-(3-ethoxy-2-hydroxybenzylidene)acetohydrazide with other drugs or therapies for the treatment of type 2 diabetes mellitus.
In conclusion, 2-(1H-benzimidazol-2-ylthio)-N'-(3-ethoxy-2-hydroxybenzylidene)acetohydrazide is a potent and selective inhibitor of DPP-IV with potential therapeutic applications in the treatment of type 2 diabetes mellitus. Its mechanism of action involves the inhibition of DPP-IV, which leads to increased levels of incretin hormones and improved glucose metabolism. While 2-(1H-benzimidazol-2-ylthio)-N'-(3-ethoxy-2-hydroxybenzylidene)acetohydrazide has some limitations, such as its high cost, it remains an important area of research for the scientific community.
Synthesis Methods
The synthesis of 2-(1H-benzimidazol-2-ylthio)-N'-(3-ethoxy-2-hydroxybenzylidene)acetohydrazide involves the reaction of 2-mercaptobenzimidazole with 3-ethoxy-2-hydroxybenzaldehyde to form the Schiff base, which is then condensed with acetoacetohydrazide in the presence of acetic acid. The resulting product is then treated with thionyl chloride to give the final compound, 2-(1H-benzimidazol-2-ylthio)-N'-(3-ethoxy-2-hydroxybenzylidene)acetohydrazide. The synthesis of 2-(1H-benzimidazol-2-ylthio)-N'-(3-ethoxy-2-hydroxybenzylidene)acetohydrazide is a multi-step process that requires careful attention to detail and purification to obtain a high yield and purity of the final product.
Scientific Research Applications
2-(1H-benzimidazol-2-ylthio)-N'-(3-ethoxy-2-hydroxybenzylidene)acetohydrazide has been extensively studied for its potential therapeutic applications in the treatment of type 2 diabetes mellitus. DPP-IV inhibitors, such as 2-(1H-benzimidazol-2-ylthio)-N'-(3-ethoxy-2-hydroxybenzylidene)acetohydrazide, work by increasing the levels of the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which in turn stimulate insulin secretion and lower blood glucose levels. 2-(1H-benzimidazol-2-ylthio)-N'-(3-ethoxy-2-hydroxybenzylidene)acetohydrazide has been shown to be a potent and selective inhibitor of DPP-IV, with a high affinity for the enzyme and a long duration of action.
properties
IUPAC Name |
2-(1H-benzimidazol-2-ylsulfanyl)-N-[(E)-(3-ethoxy-2-hydroxyphenyl)methylideneamino]acetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O3S/c1-2-25-15-9-5-6-12(17(15)24)10-19-22-16(23)11-26-18-20-13-7-3-4-8-14(13)21-18/h3-10,24H,2,11H2,1H3,(H,20,21)(H,22,23)/b19-10+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSXIXWPQWQJAHG-VXLYETTFSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1O)C=NNC(=O)CSC2=NC3=CC=CC=C3N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=CC(=C1O)/C=N/NC(=O)CSC2=NC3=CC=CC=C3N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00417119 | |
Record name | AC1NT1TM | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00417119 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
370.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1H-benzimidazol-2-ylthio)-N'-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]acetohydrazide | |
CAS RN |
5793-11-3 | |
Record name | AC1NT1TM | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00417119 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.